molecular formula C25H22N2O3S B2674047 ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate CAS No. 536702-60-0

ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate

Cat. No. B2674047
CAS RN: 536702-60-0
M. Wt: 430.52
InChI Key: BRXFYVAMKYUZNP-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is useful in developing new derivatives .


Synthesis Analysis

Indole derivatives are synthesized for various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The synthesis of indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .


Molecular Structure Analysis

The molecular structure of indole derivatives is aromatic in nature, containing a benzenoid nucleus and 10 π-electrons . They are crystalline and colorless in nature with specific odors .


Chemical Reactions Analysis

Indole derivatives have been used in multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For example, the molecular formula of a similar compound, (3Z)-N-[2-(1H-Indol-3-yl)ethyl]-4-phenyl-3-butenamide, is C20H20N2O, with an average mass of 304.386 Da and a monoisotopic mass of 304.157562 Da .

Mechanism of Action

Indole derivatives have shown to target specifically RdRp of both respiratory syncytial virus (RSV) and influenza A virus, resulting in the inhibition of viral replication .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered an important heterocyclic compound having broad-spectrum biological activities .

properties

IUPAC Name

ethyl 4-[[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-2-30-25(29)18-12-14-19(15-13-18)26-22(28)16-31-24-20-10-6-7-11-21(20)27-23(24)17-8-4-3-5-9-17/h3-15,27H,2,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXFYVAMKYUZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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